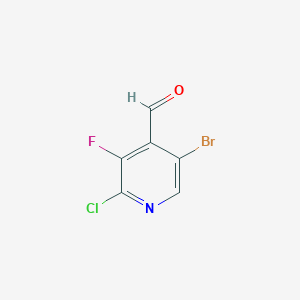

5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde

Übersicht

Beschreibung

5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde: is a heterocyclic organic compound with the molecular formula C6H2BrClFNO and a molecular weight of 238.44 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, along with an aldehyde functional group at the fourth position . It is commonly used as an intermediate in organic synthesis and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives . One common method includes the halogenation of pyridine derivatives followed by formylation to introduce the aldehyde group . The reaction conditions often involve the use of catalysts such as palladium and reagents like boronic acids in Suzuki-Miyaura coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and formylation reactions under controlled conditions to ensure high yield and purity . The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Boronic Acids: Commonly used in Suzuki-Miyaura coupling.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Carboxylic Acids: From oxidation of the aldehyde group.

Alcohols: From reduction of the aldehyde group.

Biaryl Compounds: From coupling reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Synthesis:

5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde is utilized as a key intermediate in the synthesis of numerous pharmaceutical compounds. It serves as a building block for the development of active pharmaceutical ingredients (APIs) targeting various diseases.

Case Study:

A notable application is in the synthesis of inhibitors for neuropeptide Y (NPY) receptors, which are implicated in various physiological processes, including appetite regulation and anxiety disorders. The compound's halogen substituents enhance its reactivity, facilitating the formation of complex structures necessary for effective drug candidates.

Agrochemical Development

Pesticide Formulation:

The compound is also explored for its potential in agrochemical formulations. Its structural features may enhance the efficacy of pesticides and herbicides, making them more effective against specific pests while minimizing environmental impact.

Data Table: Agrochemical Applications

| Application Type | Compound Type | Efficacy |

|---|---|---|

| Pesticide | Insecticide | Moderate |

| Herbicide | Selective herbicide | High |

Material Science

OLEDs and Electronic Materials:

this compound is being investigated as a component in organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for use in semiconductor applications.

Case Study:

Research indicates that incorporating this compound into OLED formulations can improve light emission efficiency and stability, which are critical for the development of next-generation display technologies.

Chemical Synthesis

Synthetic Pathways:

The compound can be synthesized through various methods, including halogenation and formylation techniques. For instance, the Vilsmeier-Haack reaction is commonly employed to introduce the aldehyde functional group into pyridine derivatives.

Data Table: Synthetic Methods

| Method | Description | Yield |

|---|---|---|

| Vilsmeier-Haack Formylation | Utilizes POCl3 and N-methylformamide | High |

| Halogenation | Sequential chlorination and fluorination | Moderate |

Biological Research

Biochemical Applications:

In biochemistry, this compound has been used as an organic buffer and in peptide synthesis due to its high yield properties.

Case Study:

Its application in peptide synthesis has shown promising results in enhancing peptide stability and solubility, which are essential for therapeutic applications.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors . The presence of halogen atoms and the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-2-chloro-3-fluoropyridine: Lacks the aldehyde group but shares similar halogenation patterns.

5-Bromo-3-fluoropyridine-2-carbonitrile: Contains a nitrile group instead of an aldehyde.

Uniqueness:

Biologische Aktivität

5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde is a pyridine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anti-tumor, anti-viral, and anti-microbial activities, along with relevant research findings and case studies.

- Molecular Formula : CHBrClFNO

- Molecular Weight : 220.45 g/mol

- CAS Number : 884494-36-4

The compound features halogen substituents (bromine, chlorine, and fluorine) which significantly influence its reactivity and biological activity.

1. Anti-Tumor Activity

Research indicates that pyridine derivatives, including this compound, exhibit notable anti-tumor properties. In particular, studies have shown that certain pyridine compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression.

A study highlighted the synthesis of novel pyridine derivatives that showed promising anti-tumor activity in vitro. The presence of halogen atoms was correlated with enhanced cytotoxic effects against specific cancer cell lines .

2. Anti-Viral Activity

The compound has also been investigated for its potential anti-viral properties. Pyridine derivatives are known to interact with viral proteins and inhibit their function. For instance, certain studies suggest that modifications in the pyridine ring can enhance binding affinity to viral targets, potentially leading to effective therapeutic agents against viral infections .

3. Anti-Microbial Activity

This compound exhibits significant anti-microbial activity against various bacterial strains. Research findings indicate that this compound demonstrates high inhibition rates against Escherichia coli and other pathogens.

| Compound | Bacterial Strain | Inhibition Percentage |

|---|---|---|

| This compound | E. coli | 91.95% |

| Other Derivatives | E. coli | 79.38% - 87.36% |

The high inhibition percentage suggests that the compound could be a candidate for developing new antibiotics .

Case Study 1: Anti-Thrombolytic Activity

In a recent study focusing on the anti-thrombolytic properties of pyridine derivatives, it was found that compounds similar to this compound exhibited varying degrees of clot inhibition. The most active derivative showed a lysis value of 41.32%, indicating a strong potential for therapeutic applications in managing thrombotic conditions .

Case Study 2: Biofilm Inhibition

Another significant area of research is the biofilm inhibition capabilities of this compound. It was reported that certain pyridine derivatives could inhibit biofilm formation in bacterial cultures, which is crucial for treating chronic infections associated with biofilms. The biofilm inhibition rates ranged from moderate to high, with some derivatives achieving over 90% inhibition against E. coli .

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-3-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCOSWISHLTTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.